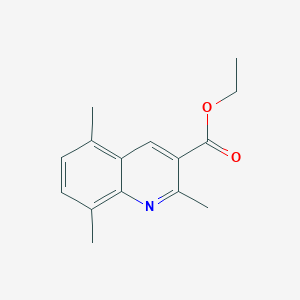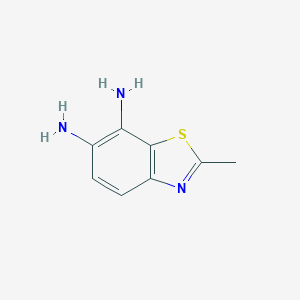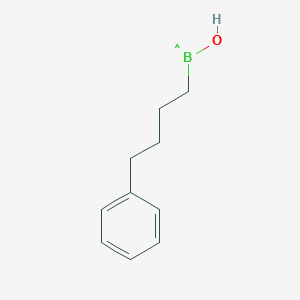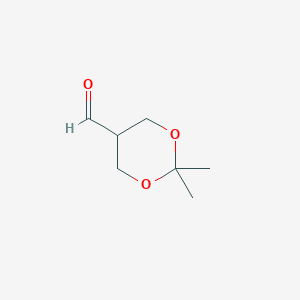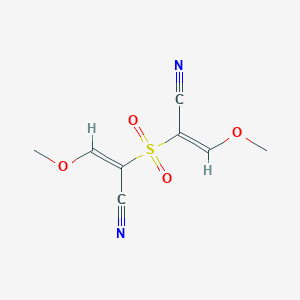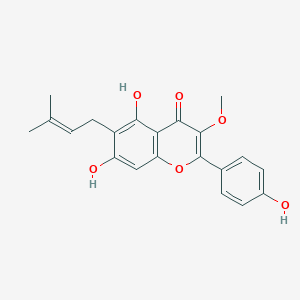
Topazolin
概要
説明
what is 'Topazolin'? this compound is a brand of insecticide and fungicide that is used to control a variety of pests, including aphids, whiteflies, and mites. It is often used in greenhouses and on crops. the use of 'this compound' this compound is a brand name of a medication used to treat fungal skin infections. It is an antifungal medication, containing the active ingredient terbinafine hydrochloride. It works by killing the fungi that cause the infection. It is available in cream, spray, and solution forms, and is usually applied to the affected area twice a day. the chemistry of 'this compound' this compound is an herbicide that is used to control weeds in a variety of crops. It is a selective pre-emergence herbicide that is absorbed by the roots and shoots of the weed, preventing it from growing. The active ingredient in this compound is flumioxazin, which is a phenyloxadiazole herbicide. This chemical inhibits the growth of weeds by blocking the enzyme enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is essential for the synthesis of amino acids, which are essential for the growth and development of plants. the biochemical/physical effects of 'this compound' this compound is a synthetic hormone used to treat endometriosis and is the active ingredient in the drug Elagolix. It works by blocking the activity of gonadotropin-releasing hormone (GnRH) receptors in the body. This reduces the production of estrogen, which can help reduce the symptoms of endometriosis. The physical effects of this compound include decreased menstrual pain, lighter menstrual bleeding, and a decrease in the size of endometrial implants. The biochemical effects of this compound include a decrease in the production of the hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This decrease in hormone production leads to a decrease in estrogen levels, which helps reduce the symptoms of endometriosis. the benefits of 'this compound' this compound is a topical solution used to treat fungal skin infections such as athlete's foot and ringworm. It is available over-the-counter and is often used in combination with other treatments. The main benefit of using this compound is that it is effective in treating fungal skin infections. It is also easy to use, as it is applied directly to the affected area. Additionally, it is generally well-tolerated and has few side effects. the related research of 'this compound' this compound is a brand of a topical antifungal drug used to treat certain skin infections, including athlete's foot and jock itch. Research related to this compound includes studies on the efficacy of the drug in treating fungal infections, its safety, side effects, and potential interactions with other medications. Additionally, research has been conducted to explore the mechanism of action of this compound, as well as to identify potential new uses for the drug.
科学的研究の応用
伝統医学
Topazolinは、世界で最も広く消費されているハーブ製品であるリコリスに含まれています . This compoundを含む二次代謝物のリコリスにおける動的な蓄積は、活発な研究分野です .
真菌代謝
This compoundは、プレニル化フラボノイドの真菌代謝において役割を果たします . それは、他のプレニル化フラボノイドから得られた化合物と類似した化合物に真菌によって変換されます .
イソフラボン代謝
This compoundは、6'-プレニル化イソフラボンであるピシドンの代謝に関与しています . それは、特定の真菌によって代謝されて、対応するジヒドロピラノイソフラボンを主要産物として生成します .
フラボノイド研究
This compoundは、黄色のルピヌスの根に見られる特定の3-メトキシフラボノイドの成分です . その存在は、研究者がこれらのフラボノイドの化学構造と特性を理解するのに役立ちます .
Safety and Hazards
作用機序
Target of Action
Topazolin, also known as Tolazoline , is a vasodilator that primarily targets the Alpha-1A adrenergic receptor, Alpha-2A adrenergic receptor, Histamine H1 receptor, and Histamine H2 receptor . These receptors play a crucial role in regulating vascular smooth muscle tone and cardiac output .
Mode of Action
This compound interacts with its targets through a combination of direct and indirect effects . It directly affects peripheral vascular smooth muscle, leading to vasodilation . Indirectly, it triggers the release of endogenous histamine, which further contributes to vasodilation . This compound also exhibits moderate alpha-adrenergic blocking activity and histamine agonist activity . These interactions typically result in a reduction of pulmonary arterial pressure and vascular resistance .
Biochemical Pathways
The release of endogenous histamine indicates potential involvement in histaminergic signaling pathways .
Result of Action
The primary molecular effect of this compound is the reduction of pulmonary arterial pressure and vascular resistance . This is achieved through its interaction with adrenergic and histamine receptors, leading to vasodilation . On a cellular level, this can result in improved blood flow and oxygenation, particularly beneficial in conditions like persistent pulmonary hypertension of the newborn .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with this compound.
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148990 | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109605-79-0 | |
| Record name | Topazolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Topazolin and where is it found?
A: this compound, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].
Q2: What is the molecular structure and formula of this compound?
A2: this compound possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.
- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
Q3: Does this compound exhibit any biological activities?
A: this compound was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.
Q4: How is this compound metabolized by fungi?
A: Studies have shown that certain fungi can metabolize this compound. Aspergillus flavus and Botrytis cinerea were observed to metabolize this compound into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the this compound structure.
Q5: Are there any computational studies on this compound's activity?
A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of this compound []. The study suggests that the antioxidant activity of this compound is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of this compound appears to be beneficial for its antioxidant activity in certain solvent environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)




![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)
![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


